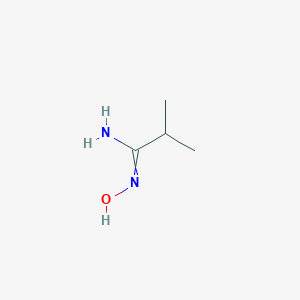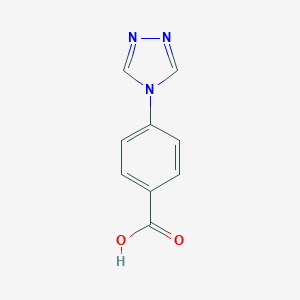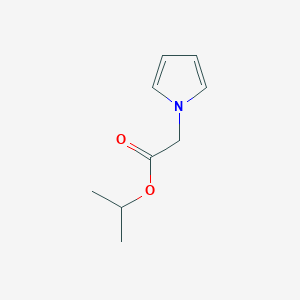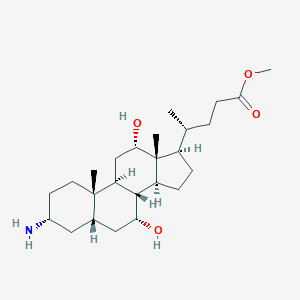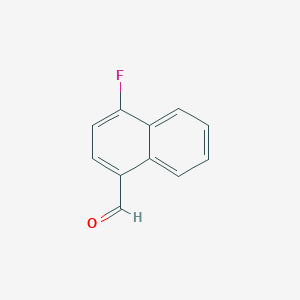
Treprostinil
Descripción general
Descripción
Treprostinil es un análogo sintético de la prostaciclina, una molécula que se produce naturalmente en el cuerpo y desempeña un papel crucial en la vasodilatación y la inhibición de la agregación plaquetaria. This compound se utiliza principalmente para el tratamiento de la hipertensión arterial pulmonar, una condición caracterizada por la presión arterial alta en las arterias de los pulmones. Ayuda a mejorar la capacidad de ejercicio y reducir los síntomas asociados con esta condición .
Aplicaciones Científicas De Investigación
Treprostinil tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En medicina, se utiliza para tratar la hipertensión arterial pulmonar y mejorar la capacidad de ejercicio en los pacientes . En química, sirve como un compuesto modelo para estudiar análogos de la prostaciclina y sus efectos sobre la biología vascular . En la industria, this compound se utiliza en el desarrollo de parches transdérmicos y aerosoles de inhalación para una administración más eficiente del fármaco .
Mecanismo De Acción
Treprostinil ejerce sus efectos al promover la vasodilatación de los lechos vasculares arteriales pulmonares y sistémicos e inhibiendo la agregación plaquetaria . Se une a los receptores de prostaciclina en la superficie de las células del músculo liso vascular, lo que lleva a la activación de la adenilato ciclasa y un aumento en los niveles de monofosfato de adenosina cíclico (AMPc). Esto resulta en la relajación de las células del músculo liso y la dilatación de los vasos sanguíneos .
Análisis Bioquímico
Biochemical Properties
Treprostinil promotes the vasodilation of pulmonary and systemic arterial vascular beds and inhibits platelet aggregation . It interacts with various prostaglandin receptors, including the prostaglandin E receptor 2 (EP2), the prostaglandin D receptor 1 (DP1), and peroxisome proliferator-activated receptors (PPAR) . These interactions lead to a reduction in cell proliferation, reduced collagen secretion and synthesis, and reduced lung inflammation and fibrosis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It reduces symptoms in patients with PAH by promoting vasodilation of the pulmonary and systemic arterial vascular beds . It also has antifibrotic effects, reducing fibroblast activity, proliferation, and collagen deposition, thereby promoting antifibrotic activity .
Molecular Mechanism
The primary mechanism of action of this compound is the reduction in pulmonary artery pressure through direct vasodilation of the pulmonary and systemic arterial vascular beds, thereby improving systemic oxygen transport and increasing cardiac output with minimal alteration of the heart rate . It exerts its effects at the molecular level through binding interactions with prostaglandin receptors and activation of peroxisome proliferator-activated receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, in the INCREASE trial, long-term effects of inhaled this compound in patients with pulmonary hypertension due to interstitial lung disease were evaluated . The study found that this compound improved forced vital capacity in the overall population as well as in idiopathic interstitial pneumonia and idiopathic pulmonary fibrosis subgroups .
Metabolic Pathways
This compound is metabolized in the body and its metabolites are excreted through urine (79%) and feces (13%) over 10 days . Only a small proportion of this compound is excreted unchanged .
Transport and Distribution
This compound is available in three different formulations and four different routes of administration: intravenous, subcutaneous, inhaled, and oral . Each route of administration is associated with unique pharmacokinetics, dosing considerations, and potential for route-specific adverse effects .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de treprostinil involucra varios pasos clave, incluido un reordenamiento de Claisen y una reacción catalítica de Pauson-Khand. El reordenamiento de Claisen se realiza en un reactor de flujo continuo, lo que mejora los rendimientos y la selectividad en comparación con los métodos anteriores. La reacción de Pauson-Khand se lleva a cabo en condiciones catalíticas con carbonilo de cobalto y monóxido de carbono . La síntesis se completa en un rendimiento global del 14% después de 12 pasos lineales a partir de (S)-epiclorhidrina .
Métodos de producción industrial: La producción industrial de this compound generalmente involucra procesos de flujo continuo para asegurar altos rendimientos y pureza. El uso de reactores avanzados y condiciones de reacción optimizadas permite una producción eficiente a gran escala .
Análisis De Reacciones Químicas
Tipos de reacciones: Treprostinil experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para su síntesis y modificación.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis de this compound incluyen carbonilo de cobalto para la reacción de Pauson-Khand y varios ácidos y bases para el reordenamiento de Claisen . Las reacciones generalmente se llevan a cabo bajo temperaturas y presiones controladas para garantizar una alta selectividad y rendimiento.
Principales productos formados: El principal producto formado a partir de estas reacciones es el propio this compound, que luego se purifica y se formula para uso médico .
Comparación Con Compuestos Similares
Treprostinil a menudo se compara con otros análogos de la prostaciclina como epoprostenol, iloprost y beraprost. A diferencia de epoprostenol, que tiene una vida media muy corta y requiere una infusión continua, this compound es más estable y puede administrarse por varias vías, incluyendo oral, inhalada y subcutánea . Iloprost y beraprost también tienen diferentes perfiles farmacocinéticos y rutas de administración, lo que convierte a this compound en una opción única y versátil para tratar la hipertensión arterial pulmonar .
Lista de Compuestos Similares:- Epoprostenol
- Iloprost
- Beraprost
La estabilidad y las múltiples vías de administración de this compound lo convierten en una alternativa valiosa a estos compuestos similares .
Propiedades
IUPAC Name |
2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27)/t16-,17-,18+,19-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJMKGZZBBTTOY-ZFORQUDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
289480-64-4 (Sodium salt) | |
| Record name | Treprostinil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081846197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID901021654 | |
| Record name | Treprostinil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Treprostinil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014518 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.31e-03 g/L | |
| Record name | Treprostinil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00374 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Treprostinil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014518 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Treprostinil is a stable analogue of prostacyclin, a prostaglandin that acts as an anti-thrombotic agent and a potent vasodilator. Prostacyclin analogues are useful in the treatment of pulmonary arterial hypertension (PAH), a disease characterized by abnormally high blood pressure in the arteries between the heart and lungs. PAH leads to right heart failure due to the remodelling of pulmonary arteries, and patients with this condition have a poor prognosis. Treprostinil binds and activates the prostacyclin receptor, the prostaglandin D2 receptor 1, and the prostaglandin E2 receptor 2. The activation of these receptors leads to the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels, which consequently promotes the opening of calcium-activated potassium channels that lead to cell hyperpolarization. This mechanism promotes the direct vasodilation of pulmonary and systemic arterial vascular beds and the inhibition of platelet aggregation. In addition to its direct vasodilatory effects, treprostinil inhibits inflammatory pathways. | |
| Record name | Treprostinil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00374 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
81846-19-7 | |
| Record name | Treprostinil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81846-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Treprostinil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081846197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Treprostinil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00374 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Treprostinil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R, 2R,3aS,9aS)-[[2,3,3a,4,9,9a-Hexahydro-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-1H-benz[f]inden-5-yl]oxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TREPROSTINIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUM6K67ESG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Treprostinil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014518 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
90-100°C | |
| Record name | Treprostinil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00374 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Treprostinil exert its therapeutic effects?
A1: this compound is a prostacyclin analog that binds to prostacyclin receptors, specifically the IP receptor. [, ] This binding triggers a signaling cascade, primarily through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). [, ] Elevated cAMP levels induce vasodilation in pulmonary and systemic arterial vascular beds, inhibit platelet aggregation, and exert antiproliferative effects on smooth muscle cells. [, ]
Q2: Does this compound affect fibrocyte activity?
A2: Yes, research indicates that this compound can inhibit the adhesion and differentiation of fibrocytes. [] This effect is mediated by this compound's ability to activate the cAMP-Rap axis, ultimately leading to the suppression of extracellular regulated kinase (ERK) activity. [] Reduced ERK activity has been linked to impaired fibrocyte adhesion and differentiation. []
Q3: What is the molecular structure of this compound?
A3: this compound is a tricyclic benzidene prostacyclin analog structurally similar to epoprostenol. [] While a detailed spectroscopic analysis is not provided within the provided research, its structure is well-documented in scientific literature.
Q4: In what solutions has the stability of this compound sodium been studied?
A4: this compound sodium's stability has been assessed in sterile water for injection, 0.9% sodium chloride injection, and 5% dextrose injection. [] These solutions were chosen due to their common use as intravenous infusion vehicles. []
Q5: What is the stability of diluted this compound sodium in the studied solutions?
A5: Studies show that this compound sodium at 0.13 mg/mL in the aforementioned solutions remains stable for 48 hours at 40°C and 75% relative humidity, even after passing through an intravenous delivery system. []
Q6: Does the research discuss the catalytic properties of this compound?
A6: No, the provided research primarily focuses on this compound's pharmacological properties and clinical applications in pulmonary arterial hypertension. Its potential catalytic properties are not discussed.
Q7: Have molecular modeling studies been conducted with this compound?
A7: Yes, molecular modeling has been used to compare the binding of iloprost and this compound to peroxisome proliferator-activated receptor gamma (PPARγ). [] These studies suggest that the two molecules might induce different PPARγ conformations, potentially affecting co-activator/repressor binding and interactions with the retinoic acid receptor. []
Q8: How does the structure of this compound contribute to its longer half-life compared to other prostacyclin analogs?
A8: The chemical structure of this compound, specifically the presence of a cyclohexane ring, contributes to its increased stability and longer half-life compared to epoprostenol, which has a lactone ring. [] This structural difference is a key factor in this compound's favorable pharmacokinetic profile.
Q9: What is the stability of this compound in dry-powder form?
A9: Research shows that a dry-powder inhaled formulation of this compound (LIQ861) prepared using PRINT® technology demonstrates favorable stability characteristics. [] Studies indicate that LIQ861 delivers this compound with a pharmacokinetic profile comparable to the nebulized form (Tyvaso®). []
Q10: Are there efforts to improve the delivery of this compound?
A10: Yes, researchers are actively exploring alternative delivery methods for this compound to enhance patient convenience and potentially improve treatment outcomes. [] The development of dry-powder formulations like LIQ861 represents a significant advancement in this compound delivery, offering advantages over traditional nebulized therapy. [, ]
Q11: Does the research discuss SHE regulations specific to this compound?
A11: No, the provided articles primarily focus on the clinical and pharmacological aspects of this compound. Information regarding specific SHE regulations is not included.
Q12: How is this compound metabolized?
A12: this compound is primarily metabolized by the cytochrome P450 (CYP) 2C8 enzyme system, with a minor contribution from CYP2C9. [, ]
Q13: Has a pharmacokinetic interaction been observed between oral this compound and Bosentan?
A13: No, studies have shown no significant pharmacokinetic interaction between oral this compound and Bosentan, an endothelin receptor antagonist. [] This finding is crucial as these medications are often used concurrently in the management of pulmonary arterial hypertension. []
Q14: Is there a pharmacokinetic interaction between oral this compound and Sildenafil?
A14: Research indicates no significant pharmacokinetic interaction between oral this compound and Sildenafil, a phosphodiesterase-5 inhibitor. [] This finding is important as combination therapy is often employed in pulmonary arterial hypertension, and understanding potential drug interactions is crucial for optimizing treatment strategies. []
Q15: What is the absolute bioavailability of this compound administered via subcutaneous infusion?
A15: Studies in healthy volunteers show that the absolute bioavailability of this compound administered by continuous subcutaneous infusion is approximately 113%. [] This indicates complete absorption of the drug via the subcutaneous route. []
Q16: What is the elimination half-life of subcutaneously administered this compound?
A16: Following subcutaneous administration, this compound exhibits a mean apparent elimination half-life of 1.38 hours. [] This is slightly longer than the 0.87-hour half-life observed after intravenous administration. []
Q17: What is the pharmacokinetic profile of oral this compound in patients with PAH during chronic administration?
A17: Research shows that chronic twice-daily oral administration of this compound results in a linear dose-exposure relationship. [] The mean area under the curve (AUC0-12) increases proportionally with dose, ranging from 5244 to 20,4086 pg·hr−1·mL−1, demonstrating sustained and predictable this compound concentrations. []
Q18: What preclinical models have been used to study the effects of this compound?
A18: Animal models, particularly rodent models of pulmonary hypertension and lung adenocarcinoma, have been extensively utilized to investigate the therapeutic and potentially chemopreventive effects of this compound. [, , ]
Q19: Has this compound shown any chemopreventive effects in preclinical studies?
A19: While previous research suggested that the prostacyclin analog iloprost might possess chemopreventive properties, studies evaluating this compound in a murine lung adenocarcinoma model did not demonstrate similar effects. []
Q20: How does this compound affect the proliferation of lung tumor cells in vitro?
A20: In vitro studies revealed that this compound, unlike iloprost, increased the proliferation of murine lung tumor cells. [] This difference in proliferative response highlights potential variations in the mechanisms of action between these two prostacyclin analogs. []
Q21: What impact does this compound have on pulmonary inflammatory cell infiltrate in preclinical models?
A21: Studies in mice have shown that this compound treatment can alter the pulmonary inflammatory cell infiltrate, particularly in tumor-bearing animals. [] This finding suggests a potential role of this compound in modulating the tumor microenvironment. []
Q22: What are the key findings from clinical trials investigating oral this compound in PAH?
A22: Clinical trials, such as the FREEDOM trials, have investigated the efficacy and safety of oral this compound in patients with PAH. [, , ] The FREEDOM-M trial demonstrated that oral this compound monotherapy effectively improves exercise capacity in treatment-naïve PAH patients. []
Q23: What did the FREEDOM-C trials investigate, and what were the outcomes?
A23: The FREEDOM-C trials examined the effects of adding oral this compound to existing PAH therapy. [] While these trials did not meet their primary endpoint of improving 6-minute walk distance, they provided valuable insights into the drug's safety and tolerability in this patient population. []
Q24: Are there ongoing clinical trials investigating oral this compound in PAH?
A24: Yes, based on previous findings, further clinical trials, including the FREEDOM-EV trial, are underway to comprehensively evaluate the efficacy and safety of oral this compound in PAH, particularly in patients receiving background therapy. []
Q25: Does the research discuss resistance mechanisms to this compound?
A25: The provided research focuses on this compound's pharmacological properties and clinical applications but does not delve into specific resistance mechanisms.
Q26: What are the common adverse events associated with oral this compound therapy?
A26: Clinical trials have shown that common adverse events associated with oral this compound include headache, diarrhea, flushing, nausea, and jaw pain. [, , ] The occurrence and severity of these side effects can vary significantly among individuals.
Q27: What is the safety profile of this compound in patients with end-stage liver disease and PAH?
A27: While limited, clinical experience suggests that continuous intravenous this compound can be safely used to manage PAH in carefully selected patients with end-stage liver disease. [] Close monitoring for potential adverse events is crucial in this patient population. []
Q28: What innovative drug delivery systems are being explored for this compound?
A28: Research highlights the development of a cutaneous iontophoresis system for this compound delivery. [] This non-invasive method uses a low-intensity electric current to enhance transdermal drug delivery, potentially offering a localized therapeutic effect with reduced systemic exposure. []
Q29: What potential biomarker for this compound efficacy is mentioned in the research?
A29: Research suggests that plasma VEGF-A levels may serve as a surrogate biomarker for this compound efficacy in patients with pediatric pulmonary hypertension. [] Elevated VEGF-A levels were observed in these patients after this compound treatment, and this increase was linked to improved vessel formation. []
Q30: What analytical technique is used to measure this compound concentrations in plasma?
A30: Liquid chromatography coupled with atmospheric pressure ionization tandem mass spectrometry (LC/MS/MS) is a highly sensitive and specific method employed to quantify this compound concentrations in plasma samples. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol](/img/structure/B120170.png)
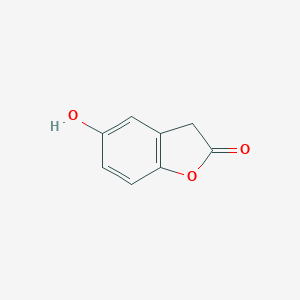
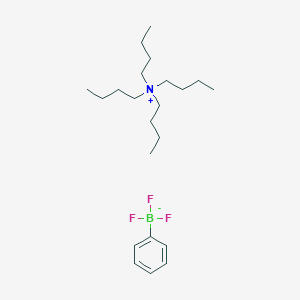

![[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B120179.png)
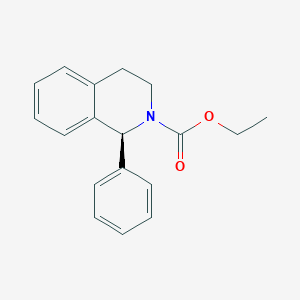
![2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile](/img/structure/B120185.png)

